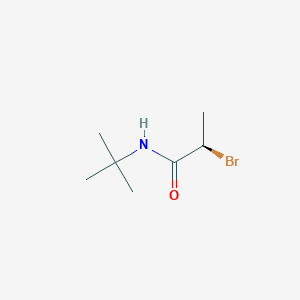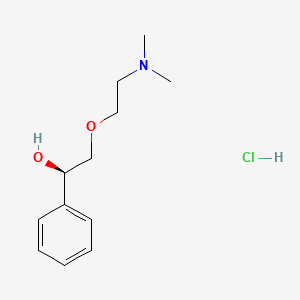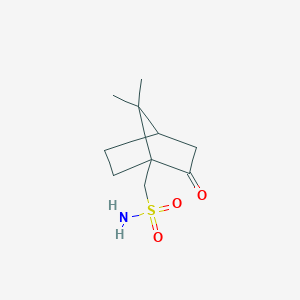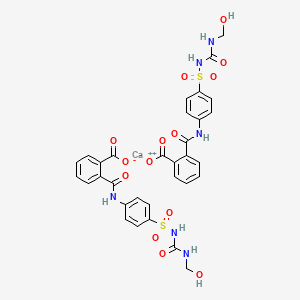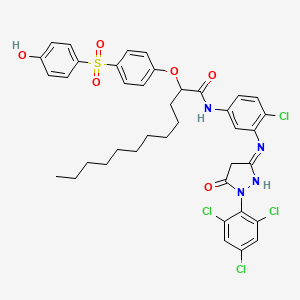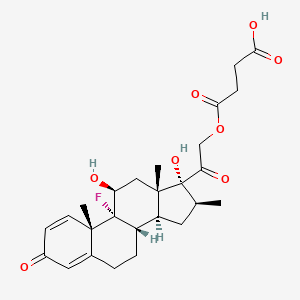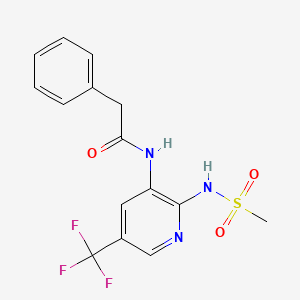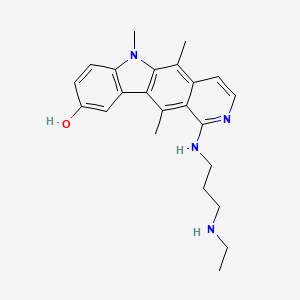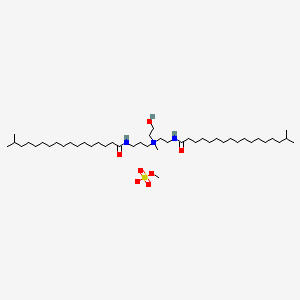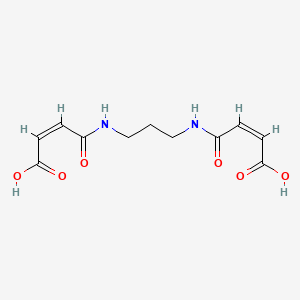
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a carbothioamide group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the furan ring with a thiourea derivative under appropriate conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached to the furan ring through a nucleophilic substitution reaction, using a suitable chlorophenyl halide and a base.
Formation of the Butenyloxy Group: The butenyloxy group can be introduced through an etherification reaction, using a suitable butenyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.
化学反応の分析
Types of Reactions
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines, thiols, and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
Thiourea Derivatives: Compounds with similar carbothioamide groups.
Furan Derivatives: Compounds with similar furan rings.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is unique due to its combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
191984-41-5 |
|---|---|
分子式 |
C16H16ClNO2S |
分子量 |
321.8 g/mol |
IUPAC名 |
N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-4-8-20-15-10-12(5-6-14(15)17)18-16(21)13-7-9-19-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,21)/b4-3+ |
InChIキー |
IEDKKSKWMOKLRD-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
正規SMILES |
CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


